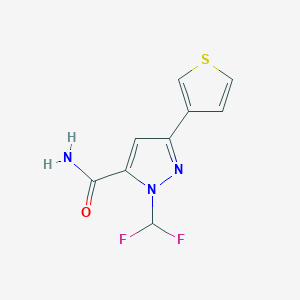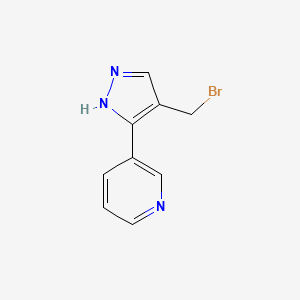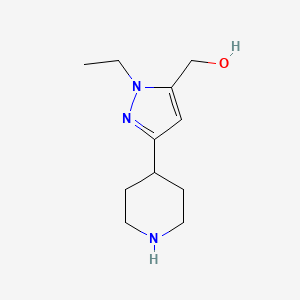![molecular formula C12H16N4O B1481629 1-(シクロブチルメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボキサミド CAS No. 2097969-83-8](/img/structure/B1481629.png)
1-(シクロブチルメチル)-6-メチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボキサミド
説明
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CMCM-I-P) is a novel heterocyclic compound with a wide range of potential applications. It has been studied extensively in both laboratory and clinical settings, with its structure and properties being well-defined and its potential uses being explored. CMCM-I-P is a highly versatile compound with a range of potential applications in the fields of chemistry, biochemistry, and medicine.
科学的研究の応用
がん研究:白血病
イミダゾ[1,2-b]ピラゾール-7-カルボキサミド誘導体は、特に白血病の研究において、がん研究で有望な結果を示しています。これらの化合物は、急性前骨髄球性白血病(HL-60)、急性単球性白血病(THP-1)、急性Tリンパ芽球性白血病(MOLT-4)、二相性B骨髄単球性白血病(MV-4-11)、および赤血球白血病(K-562)細胞を含む、いくつかの白血病細胞株に対して細胞毒性活性を試験されています。 研究では、これらの誘導体はナノモル濃度でヒト白血病細胞においてアポトーシスを誘導することが明らかになっており、白血病の治療薬としての可能性を示しています .
作用機序
Target of Action
The primary targets of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide are leukemia cells . This compound has been tested for cytotoxic activity against five leukemia cell lines: Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .
Mode of Action
1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide interacts with its targets by hampering the viability of all five leukemia cell lines . The compound induces apoptosis in these cells, leading to a decrease in their population .
Biochemical Pathways
It is known that the compound induces apoptosis, a process that involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways .
Result of Action
The result of the action of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is the induction of apoptosis in leukemia cells . This leads to a decrease in the population of these cells, thereby potentially reducing the severity of the leukemia .
生化学分析
Biochemical Properties
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific kinases, such as spleen tyrosine kinase and Bruton’s tyrosine kinase, which are involved in signaling pathways related to cancer cell proliferation . The compound’s interaction with these kinases leads to the inhibition of their activity, thereby disrupting the signaling pathways that promote cancer cell growth.
Cellular Effects
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exerts various effects on different types of cells and cellular processes. In cancer cells, it induces apoptosis, or programmed cell death, by activating apoptotic pathways . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Molecular Mechanism
The molecular mechanism of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its binding interactions with specific biomolecules. The compound binds to the active sites of kinases, inhibiting their enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby disrupting the signaling pathways that promote cancer cell survival and proliferation. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function . In vitro studies have shown that the compound maintains its activity over extended periods, while in vivo studies have demonstrated its sustained effects on tumor growth inhibition .
Dosage Effects in Animal Models
The effects of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic use.
Transport and Distribution
The transport and distribution of 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s distribution can also impact its potential for causing off-target effects.
Subcellular Localization
1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall therapeutic effects.
特性
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(5-6-16(12)14-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKIESLIEQUEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)
![1-methyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481555.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)
![(6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481562.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481563.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1481566.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481568.png)
![1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481569.png)
